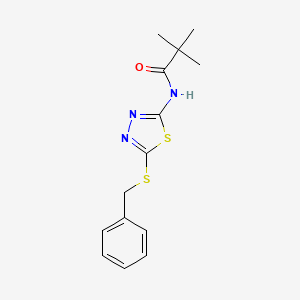

![molecular formula C9H10BrNO B2932760 Acetamide, N-[3-(bromomethyl)phenyl]- CAS No. 90914-80-0](/img/structure/B2932760.png)

Acetamide, N-[3-(bromomethyl)phenyl]-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

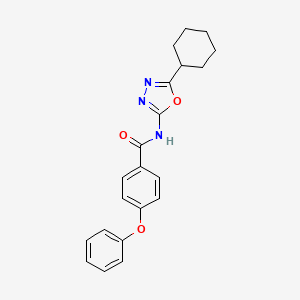

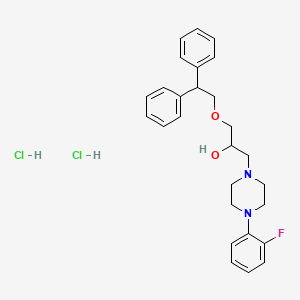

“Acetamide, N-[3-(bromomethyl)phenyl]-” is an organic compound with the formula C8H8BrNO. It is also known by other names such as Acetanilide, 3’-bromo-; 3-Bromoacetanilide; 3’-Bromoacetanilide; N-(3-Bromophenyl)acetic acid amide . It is used as an intermediate in pharmaceutical synthesis and organic synthesis, mainly in laboratory research and development processes .

Molecular Structure Analysis

The molecular structure of “Acetamide, N-[3-(bromomethyl)phenyl]-” consists of a bromine atom (Br) attached to the third carbon of a phenyl group, which is further attached to an acetamide group . The IUPAC Standard InChIKey for this compound is XXHOHJTVFUJJMT-UHFFFAOYSA-N .Applications De Recherche Scientifique

Chemoselective Acetylation in Antimalarial Drug Synthesis

N-(2-Hydroxyphenyl)acetamide serves as an intermediate in synthesizing antimalarial drugs. A study demonstrated the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using Novozym 435 as the catalyst, exploring the effects of different acyl donors and reaction parameters. This process highlights the role of acetamide derivatives in developing pharmacologically active compounds Deepali B. Magadum & G. Yadav, 2018, ACS Omega.

Metabolism of Chloroacetamide Herbicides

Research on chloroacetamide herbicides and their metabolites in human and rat liver microsomes reveals insights into their metabolic pathways and potential carcinogenicity, implicating acetamide derivatives in agricultural chemical safety studies S. Coleman, R. Linderman, E. Hodgson, & R. Rose, 2000, Environmental Health Perspectives.

Anticancer, Anti-Inflammatory, and Analgesic Activities

A study on synthesized 2-(Substituted phenoxy) Acetamide Derivatives explored their potential as anticancer, anti-inflammatory, and analgesic agents, indicating the therapeutic applications of acetamide derivatives P. Rani, D. Pal, R. Hegde, & S. R. Hashim, 2014, BioMed Research International.

Electronic and Biological Interactions

The electronic behavior, wave function, and biological properties of N-[4-(Ethylsulfamoyl)phenyl]acetamide were investigated, showing the compound's interaction with polar liquids and its potential biological activities G. Bharathy et al., 2021, Journal of Molecular Liquids.

Synthesis and Pharmacological Assessment of Acetamide Derivatives

Research on the Leuckart synthesis of novel acetamide derivatives assessed their cytotoxic, anti-inflammatory, analgesic, and antipyretic effects, demonstrating the diverse pharmacological applications of these compounds P. Rani, D. Pal, R. Hegde, & S. R. Hashim, 2016, Anti-cancer agents in medicinal chemistry.

Propriétés

IUPAC Name |

N-[3-(bromomethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c1-7(12)11-9-4-2-3-8(5-9)6-10/h2-5H,6H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQPJEZQRARLAHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

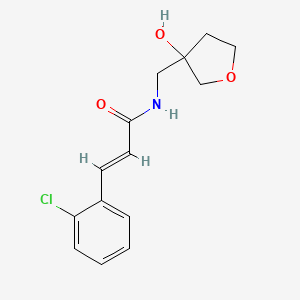

![4-(dimethylsulfamoyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2932679.png)

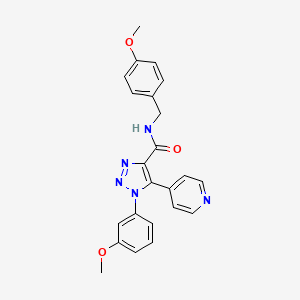

![5-benzyl-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2932682.png)

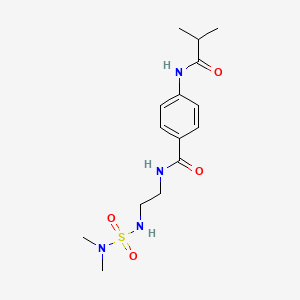

![N-[3-(2-Methoxyphenyl)cyclobutyl]but-2-ynamide](/img/structure/B2932687.png)

![2-{5-[(4-chlorobenzyl)thio]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-furylmethyl)acetamide](/img/structure/B2932689.png)

![methyl 2-amino-3-(benzo[d]thiazol-2-yl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2932700.png)